Bis(2-hydroxyethyl)methyloctadecylammonium bromide

Description

Chemical Identity and Nomenclature

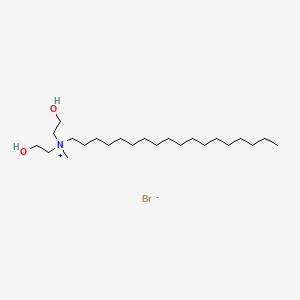

Bis(2-hydroxyethyl)methyloctadecylammonium bromide is systematically identified through its International Union of Pure and Applied Chemistry (IUPAC) name: bis(2-hydroxyethyl)-methyl-octadecylazanium bromide . Its molecular formula, C₂₃H₅₀BrNO₂ , reflects a central nitrogen atom bonded to an octadecyl chain (C₁₈H₃₇), two hydroxyethyl groups (C₂H₄OH), and a methyl group (CH₃), with a bromide counterion.

Structural and Identifier Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 452.6 g/mol | |

| CAS Registry Number | 97508-23-1 | |

| SMILES Notation | CCCCCCCCCCCCCCCCCCCN+(CCO)CCO.[Br-] | |

| InChIKey | QTEIYBBKJCLSFT-UHFFFAOYSA-M |

The compound’s structure includes a quaternary ammonium center, which confers solubility in polar solvents, while the octadecyl chain enhances hydrophobic interactions. Synonyms such as DB-369883 and SCHEMBL314027 are used in chemical databases.

Historical Development of Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) emerged in 1916 with the work of Jacobs and Heidelberg, who first documented their biocidal properties. The field advanced significantly in 1935 when Gerhard Domagk introduced alkyl dimethyl benzyl ammonium chloride (ADBAC) , marking the first generation of QACs optimized for antimicrobial efficacy. Subsequent generations incorporated structural modifications, such as ethylbenzyl groups (ADEBAC) and dialkyl chains (DDAC), to enhance detergency and environmental stability.

This compound represents a modern iteration of QACs, integrating hydroxyethyl groups to improve hydrophilicity and interfacial activity. This structural evolution aligns with mid-20th-century efforts to tailor QACs for specialized applications, such as emulsification and surface tension reduction.

Position Within Surfactant Classification Systems

Surfactants are classified by the charge of their hydrophilic head groups: anionic , cationic , nonionic , and amphoteric . This compound falls under cationic surfactants due to its positively charged quaternary ammonium center.

Surface Activity Parameters

| Property | Value (mmol/dm³ or mN/m) | Source |

|---|---|---|

| Critical Micelle Concentration (CMC) | 0.06–0.45 mmol/dm³ | |

| Surface Tension at CMC | 34.0–38.5 mN/m | |

| Contact Angle | 64.1–71.6° |

The compound’s long alkyl chain (C₁₈) facilitates micelle formation in aqueous solutions, lowering surface tension and enhancing wettability. Its CMC values (0.06–0.45 mmol/dm³) are comparable to traditional ionic surfactants, underscoring its efficiency in forming stable colloidal systems. The hydroxyethyl groups further modulate solubility, enabling adaptability in formulations requiring pH stability.

Properties

Molecular Formula |

C23H50BrNO2 |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

bis(2-hydroxyethyl)-methyl-octadecylazanium;bromide |

InChI |

InChI=1S/C23H50NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;/h25-26H,3-23H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

QTEIYBBKJCLSFT-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-] |

Origin of Product |

United States |

Preparation Methods

Solvent-Based Method (Acetonitrile Medium)

-

- Dissolve 0.1 mol of 1-bromooctadecane in 75 mL of acetonitrile in a round-bottom flask.

- Add bis(2-hydroxyethyl)methylamine (N-methyldiethanolamine) with a 10% molar excess.

- Heat the mixture at the boiling point of acetonitrile (~82 °C) for 24 hours under reflux.

- Remove the solvent under vacuum.

- Add 100 mL of ethyl acetate to precipitate the product as a white solid.

- Isolate the solid by filtration, wash with ethyl acetate (2 × 15 mL), and dry under reduced pressure at 70 °C for 24 hours.

-

- The reaction time and temperature ensure complete quaternization.

- The excess amine drives the reaction to completion.

- Purity is confirmed by NMR and elemental analysis.

| Parameter | Value |

|---|---|

| Molar ratio (bromoalkane:amine) | 1:1.1 (amine excess) |

| Solvent | Acetonitrile |

| Reaction temperature | ~82 °C (boiling point) |

| Reaction time | 24 hours |

| Product isolation | Precipitation with ethyl acetate |

| Drying conditions | 70 °C, vacuum, 24 hours |

(Table adapted from experimental data in)

Solvent-Free Method (Direct Heating)

-

- Weigh N-methyldiethanolamine and 1-bromooctadecane in a molar ratio close to 1:1 (optimal range 0.8–1.5:1).

- Place the reactants in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

- Heat the mixture in an oil bath at 100–120 °C, preferably around 110 °C.

- Maintain the reaction for approximately 110 minutes.

- After completion, recrystallize the crude product three times from a mixture of ethyl acetate and absolute ethanol.

- Filter by suction and dry the bright white crystals under vacuum at 50–70 °C.

-

- Eliminates the use of organic solvents during the reaction, reducing environmental impact and cost.

- Shorter reaction time compared to solvent-based method.

- Produces high-purity product with good physical properties (melting point ~121 °C).

| Parameter | Value |

|---|---|

| Molar ratio (bromoalkane:amine) | 1.1:1 (optimal) |

| Reaction temperature | 100–120 °C (optimum 110 °C) |

| Reaction time | 110 minutes |

| Recrystallization | 3 times (ethyl acetate/ethanol) |

| Drying temperature | 50–70 °C |

| Product appearance | Bright white crystals |

| Melting point | ~121 °C |

(Data summarized from patent CN103382157A)

After preparation of the bromide salt, further conversion to ammonium acetates or other salts can be performed by:

- Dissolving the bromide salt in anhydrous methanol.

- Adding potassium hydroxide solution in methanol to precipitate potassium bromide.

- Filtering off the inorganic salt.

- Neutralizing the quaternary ammonium hydroxide with acids such as MCPA or 2,4-D.

- Removing solvents under reduced pressure.

- Recrystallizing and drying the final product.

This process enhances purity and modifies the salt form for specific applications.

| Aspect | Solvent-Based Method (Acetonitrile) | Solvent-Free Method (Direct Heating) |

|---|---|---|

| Reactants | N-methyldiethanolamine + 1-bromooctadecane | Same |

| Molar ratio | 1:1.1 (amine excess) | 1.1:1 (optimal) |

| Solvent | Acetonitrile | None |

| Reaction temperature | ~82 °C (boiling point of acetonitrile) | 100–120 °C (optimum 110 °C) |

| Reaction time | 24 hours | 110 minutes |

| Product isolation | Precipitation with ethyl acetate | Recrystallization (ethyl acetate/ethanol) |

| Purification | Washing and drying | Multiple recrystallizations |

| Environmental impact | Use of organic solvent | Solvent-free, greener process |

| Product form | White solid | Bright white crystals |

| Melting point | Not specified | ~121 °C |

The solvent-free method is preferred for industrial scale due to reduced solvent use, lower environmental impact, and shorter reaction times.

The molar ratio of reactants is critical; slight excess of amine or bromoalkane affects yield and purity.

Recrystallization improves product purity and physical properties.

Analytical techniques such as ^1H and ^13C NMR, elemental analysis, and melting point determination confirm the structure and purity of the product.

The presence of the long octadecyl chain influences solubility and surfactant behavior, which is important for downstream applications.

Chemical Reactions Analysis

Hydrolysis in Aqueous Environments

The compound undergoes hydrolysis under aqueous conditions, particularly at elevated temperatures or extreme pH levels. The cleavage of the ammonium-bromide bond can occur, though the reaction kinetics depend on environmental factors.

Key observations :

-

Hydrolysis yields methyloctadecylamine derivatives and ethylene glycol byproducts.

-

Reaction rates increase in alkaline media due to hydroxide ion attack on the positively charged nitrogen center.

-

Stability in neutral aqueous solutions allows its use in emulsifiers and antimicrobial formulations without significant degradation.

Acid-Base Reactions for Ionic Liquid Formation

Bis(2-hydroxyethyl)methyloctadecylammonium bromide participates in neutralization reactions with herbicidal acids (e.g., MCPA, 2,4-D) to form herbicidal ionic liquids (HILs). This anion-exchange process replaces the bromide counterion with biologically active anions .

Reaction Mechanism:

where HA represents the herbicidal acid and A⁻ its conjugate base.

Experimental Data:

| Herbicidal Acid | Product Yield (%) | Melting Point (°C) | Surface Tension (mN/m) |

|---|---|---|---|

| MCPA | 92 | 84–86 | 34.2 ± 0.5 |

| 2,4-D | 95 | 78–80 | 32.8 ± 0.3 |

Data derived from neutralization reactions conducted at 25°C .

Key findings :

-

Reactions proceed rapidly at room temperature with high yields (90–95%).

-

Resulting HILs exhibit reduced surface tension (32–34 mN/m) and enhanced herbicidal activity compared to precursor acids .

-

The octadecyl chain improves lipid solubility, facilitating penetration into plant tissues .

Surface Activity and Micellization

Though primarily a physical process, micelle formation indirectly influences reactivity by altering solubility and interaction dynamics. Critical micelle concentration (CMC) values correlate with chain length and hydroxyethyl group hydration .

CMC Data :

| Surfactant | CMC (mmol/L) |

|---|---|

| This compound | 0.12 |

| Shorter-chain analog (C₁₄) | 1.45 |

Longer alkyl chains reduce CMC, enhancing surfactant efficiency .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, producing volatile alkyl amines and ethylene oxide derivatives. This limits high-temperature applications but confirms stability under standard processing conditions .

Scientific Research Applications

Pharmaceutical Applications

Bis(2-hydroxyethyl)methyloctadecylammonium bromide has been investigated for its potential as an antimicrobial agent. Research indicates that it disrupts microbial cell membranes, leading to cell lysis, which is particularly beneficial in developing disinfectants and antiseptics. Its effectiveness against various bacterial strains makes it a candidate for formulations in pharmaceutical products aimed at infection control .

Case Study: Antimicrobial Efficacy

A study demonstrated the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential use in topical antiseptic formulations. The mechanism involves the disruption of the bacterial cell membrane due to the cationic charge of the compound.

Materials Science

In materials science, this compound serves as a surfactant in various formulations. Its ability to reduce surface tension makes it suitable for use in coatings, emulsions, and foams.

Applications in Coatings

The compound has been incorporated into protective coatings due to its corrosion-inhibiting properties. It forms protective layers on metal surfaces, enhancing their resistance to corrosion in acidic environments .

Biocatalysis

Recent studies have highlighted the role of this compound in biocatalysis. It has been used to stabilize enzymes and improve their activity in industrial applications.

Case Study: Enzyme Stabilization

Research focused on the stabilization of carboxylesterases using this compound showed improved enzyme activity and stability under harsh conditions. This finding suggests potential applications in bioremediation and industrial processes where enzyme efficiency is critical .

Mechanism of Action

The mechanism of action of 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with both hydrophobic and hydrophilic substances. This property makes it effective in solubilizing and emulsifying various compounds. The molecular targets and pathways involved include the disruption of lipid bilayers in cell membranes, leading to cell lysis and the release of intracellular contents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Hexadecyltrimethylammonium Bromide (CTAB)

- Structure : C19H42BrN; hexadecyl (C16) chain with three methyl groups.

- Properties: Higher critical micelle concentration (CMC) compared to Bis(2-hydroxyethyl)methyloctadecylammonium bromide due to fewer hydrophilic groups. Widely used in nanoparticle synthesis and DNA extraction .

- Key Difference : Lacks hydroxyethyl groups, reducing solubility in polar solvents.

Benzyldodecyldimethylammonium Bromide

- Structure : C21H38BrN; dodecyl (C12) chain with benzyl and dimethyl groups.

- Properties : Lower molecular weight (384.44 g/mol) and shorter chain length reduce micellar stability but enhance antimicrobial activity against Gram-positive bacteria .

- Key Difference : Benzyl group introduces aromaticity, altering reactivity in organic phases.

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium Bromide

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Alkyl Chain Length | Hydrophilic Groups | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | 424.51 | C18 | 2 hydroxyethyl | Data not available | Surfactants, biocides |

| Hexadecyltrimethylammonium bromide | 364.45 | C16 | None | 230–250 | Nanomaterials, DNA isolation |

| Benzyldodecyldimethylammonium bromide | 384.44 | C12 | Benzyl | 95–100 | Disinfectants, phase transfer |

| N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide | 368.39 | C12 | 2 hydroxyethyl | 95.5–96.5 | Cosmetics, drug delivery |

Functional and Reactivity Differences

- Micellar Catalysis : this compound’s hydroxyethyl groups enhance zwitterionic character at high pH, improving catalytic efficiency in hydrolysis reactions compared to CTAB .

- Solubility : The octadecyl chain increases hydrophobicity, limiting aqueous solubility relative to dodecyl analogues. However, hydroxyethyl groups mitigate this by forming hydrogen bonds .

- Thermal Stability : Longer alkyl chains (C18) likely increase melting points compared to C12 or C16 analogues, though experimental data for the octadecyl compound is lacking .

Research Findings and Industrial Relevance

- Micelle Dynamics : Studies on hexadecyl(2-hydroxyethyl)dimethylammonium bromide (C16 analogue) reveal that hydroxyethyl groups promote micellar growth and reduce CMC by 30% compared to CTAB .

- Synthetic Accessibility: The octadecyl variant is synthesized via alkylation of 2-(dimethylamino)ethyl methacrylate with 1-bromooctadecane, analogous to methods used for C16 derivatives .

Biological Activity

Bis(2-hydroxyethyl)methyloctadecylammonium bromide, commonly referred to as BMOAB, is a cationic surfactant known for its amphiphilic properties. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its unique biological activities. This article aims to synthesize the current knowledge regarding the biological activity of BMOAB, supported by relevant data tables and research findings.

BMOAB is characterized by its long hydrophobic octadecyl chain and two hydroxyethyl groups. Its chemical structure can be represented as follows:

The synthesis of BMOAB typically involves the reaction of octadecylamine with 2-bromoethanol, leading to the formation of this quaternary ammonium compound.

Biological Activity Overview

BMOAB exhibits several biological activities, including antimicrobial, antifungal, and potential applications in drug delivery systems. The following sections outline these activities in detail.

Antimicrobial Activity

BMOAB has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

These results suggest that BMOAB could be a candidate for developing antimicrobial agents in clinical settings .

Antifungal Activity

In addition to its antibacterial properties, BMOAB has demonstrated antifungal activity. Research indicates that it is effective against common fungal pathogens such as Candida albicans and Aspergillus niger. The following table summarizes the antifungal efficacy:

| Fungus | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 128 |

The compound's mechanism of action appears to disrupt fungal cell membranes, leading to cell lysis .

Cytotoxicity and Safety Profile

While evaluating the therapeutic potential of BMOAB, it is crucial to assess its cytotoxicity. In vitro studies have shown that BMOAB exhibits low cytotoxic effects on mammalian cells at therapeutic concentrations. The following data illustrate its safety profile:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HEK293 | >100 |

| A549 | >100 |

These findings indicate that BMOAB can be considered relatively safe for use in biomedical applications .

Applications in Drug Delivery

BMOAB's amphiphilic nature makes it an excellent candidate for drug delivery systems. It can facilitate the transport of biologically active molecules across cellular membranes. Research has demonstrated that formulations containing BMOAB enhance the bioavailability of certain drugs by improving their solubility and stability.

Case Studies

- Gene Delivery : In a study by Felgner et al., BMOAB-based formulations showed improved transfection efficiency compared to traditional lipofection methods. The compound effectively encapsulated plasmid DNA and facilitated its delivery into target cells .

- Anticancer Drug Delivery : Another study explored the use of BMOAB as a carrier for anticancer agents. Formulations demonstrated enhanced cellular uptake and cytotoxicity against cancer cell lines, suggesting potential applications in targeted therapy .

Q & A

Q. What are the validated synthesis methods for Bis(2-hydroxyethyl)methyloctadecylammonium bromide to ensure high purity (>99%)?

Methodological Answer:

- Stepwise alkylation : React methyloctadecylamine with 2-bromoethanol in a polar aprotic solvent (e.g., acetonitrile) under reflux, using triethylamine as a base to neutralize HBr byproducts .

- Purification : Use recrystallization from ethanol/acetone mixtures to remove unreacted precursors. Confirm purity via ion chromatography (IC) or high-performance liquid chromatography (HPLC), adhering to pharmacopeial standards for quaternary ammonium salts (e.g., USP31 specifications for similar compounds like CTAB requiring ≥99.0% purity) .

Q. How can researchers optimize purification to eliminate common impurities (e.g., unreacted alkyl halides)?

Methodological Answer:

- Column chromatography : Utilize silica gel with eluents such as chloroform/methanol (9:1 v/v) to separate target compounds from halogenated byproducts.

- Spectroscopic monitoring : Track impurities via H NMR (e.g., absence of peaks at δ 3.5–4.0 ppm for unreacted 2-bromoethanol) .

- Thermogravimetric analysis (TGA) : Verify thermal stability and residual solvent content (e.g., <0.1% w/w) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- H NMR : Identify characteristic peaks for the hydroxyethyl groups (δ 3.6–3.8 ppm, -CHOH) and methyloctadecyl chain (δ 0.8–1.5 ppm) .

- FT-IR : Confirm hydroxyl stretches (3200–3600 cm) and quaternary ammonium C-N vibrations (1480–1520 cm) .

- Mass spectrometry (ESI-MS) : Detect molecular ion [M-Br] for accurate mass validation .

Advanced Research Questions

Q. How does this compound interact with lipid bilayers or biomembranes in drug delivery studies?

Methodological Answer:

- Fluorescence anisotropy : Use DPH (1,6-diphenyl-1,3,5-hexatriene) probes to measure membrane fluidity changes induced by the compound .

- Surface plasmon resonance (SPR) : Quantify binding kinetics to model lipid membranes (e.g., DMPC vesicles) .

- Contradiction resolution : If conflicting data arise (e.g., variable permeability), cross-validate with calorimetry (DSC) to assess phase transitions .

Q. What experimental strategies ensure stability of this compound under extreme pH or temperature conditions?

Methodological Answer:

- Accelerated stability testing : Incubate samples at 40°C/75% RH for 6 months, monitoring degradation via IC for bromide ion release .

- pH titration : Assess hydrolysis rates by tracking pH-dependent decomposition (e.g., rapid degradation below pH 3 due to protonation of hydroxyl groups) .

- Mitigation : Stabilize formulations with buffering agents (e.g., phosphate buffer, pH 6–8) .

Q. How can researchers resolve contradictions in micelle formation data (e.g., critical micelle concentration discrepancies)?

Methodological Answer:

- Multi-technique validation : Compare results from conductivity, surface tension, and pyrene fluorescence assays .

- Ionic strength adjustment : Account for counterion effects (e.g., Br vs. Cl) using Hofmeister series principles .

- Molecular dynamics (MD) simulations : Model micelle aggregation to reconcile experimental vs. theoretical CMC values .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.